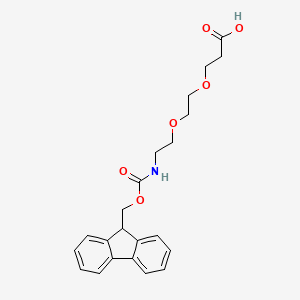

Fmoc-9-Amino-4,7-Dioxanonanoic acid

Descripción general

Descripción

Fmoc-9-Amino-4,7-Dioxanonanoic acid is a chemical compound with the molecular formula C22H25NO6 and a molecular weight of 399.44 g/mol . It is commonly used in peptide synthesis as a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-9-Amino-4,7-Dioxanonanoic acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The terminal carboxylic acid can be obtained through the reaction of the PEG linker with primary amine groups in the presence of activators such as EDC or HATU .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder or crystalline form and stored at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-9-Amino-4,7-Dioxanonanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be deprotected under basic conditions, such as with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Amide Bond Formation: EDC or HATU are used as activators for amide bond formation.

Major Products Formed

The major products formed from these reactions include free amines after deprotection and stable amide bonds when reacting with primary amines .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-9-Amino-4,7-Dioxanonanoic acid is predominantly used in peptide synthesis due to its ability to form stable amide bonds. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under basic conditions, facilitating the incorporation of this amino acid into peptide chains.

Case Study: Glucose-responsive Insulin Conjugates

In a study focusing on glucose-responsive insulin conjugates, this compound was utilized to link insulin with glucose-sensing moieties. The hydrophilic nature of the PEG (polyethylene glycol) linker enhanced the solubility of the conjugate in aqueous environments, making it suitable for biological applications .

Drug Delivery Systems

The compound has been explored for its potential in drug delivery systems. Its ability to form stable conjugates with various drug molecules allows for targeted delivery and controlled release.

Example Application

In nanotechnology, this compound has been applied in the development of nanoparticles designed for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and release them in response to specific biological stimuli .

Magnetic Resonance Imaging (MRI)

Recent research has indicated that this compound can be integrated into gadofullerene constructs for enhanced magnetic resonance imaging. The compound was used as a linker to attach imaging agents that improve the contrast and specificity of MRI scans.

Case Study: Targeted Gadofullerene Imaging

A study demonstrated that after the removal of the Fmoc group, this compound was incorporated into peptide constructs that were subsequently used for MRI in cancer models. The results showed improved imaging capabilities, allowing for better differentiation between tumor types .

Biomedical Research

This compound is also significant in biomedical research for synthesizing various biomolecules that can interact with biological systems.

Applications in Glycoconjugates

The compound has been employed in synthesizing hetero-functional ABO blood group glycoconjugates. The process involves coupling with NHS (N-hydroxysuccinimide) activated PEG scaffolds to create complex glycoproteins necessary for immunological studies .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Fmoc-9-Amino-4,7-Dioxanonanoic acid involves the deprotection of the Fmoc group under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds . This process is crucial in peptide synthesis and bioconjugation applications.

Comparación Con Compuestos Similares

Fmoc-9-Amino-4,7-Dioxanonanoic acid is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media . Similar compounds include:

Fmoc-N-amido-PEG2-acid: Another PEG linker with similar properties.

Fmoc-PEG2-propionic acid: Used in similar applications but with different linker lengths.

Fmoc-AEEP-OH: Used in the preparation of glucose-responsive insulin conjugates.

These compounds share similar functional groups and applications but differ in their linker lengths and specific uses.

Actividad Biológica

Fmoc-9-Amino-4,7-Dioxanonanoic acid (Fmoc-AEEP-OH) is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dioxanonanoic acid backbone. This compound is primarily used in peptide synthesis and has garnered interest for its potential biological applications, particularly in drug delivery and targeting systems.

- Molecular Formula: C22H25NO6

- Molecular Weight: 399.44 g/mol

- CAS Number: 872679-70-4

- Appearance: White crystalline powder

The Fmoc group serves as a protective moiety that can be removed under basic conditions, allowing for the generation of free amines that can participate in further chemical reactions, such as amide bond formation with carboxylic acids .

1. Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the development of complex structures that can be tailored for specific biological functions. The Fmoc group provides stability during synthesis and can be easily removed to yield active peptides.

2. Drug Delivery Systems

Research indicates that Fmoc-AEEP-OH can enhance the solubility of peptides in aqueous environments due to its hydrophilic PEG spacer component. This property is crucial for developing glucose-responsive insulin conjugates, which are designed to improve the pharmacokinetics of therapeutic peptides .

Study on Tumor Targeting

A study published in Nature Communications explored the use of this compound in targeted drug delivery systems for cancer therapy. The research demonstrated that this compound could be effectively used to create peptide probes that selectively bind to tumor markers, enhancing the specificity of imaging techniques such as magnetic resonance imaging (MRI). In particular, the study highlighted its application in differentiating aggressive triple-negative breast cancer (TNBC) from estrogen receptor-positive tumors using fluorescence imaging techniques .

Self-Assembling Peptide Systems

Another investigation focused on self-assembling peptide systems incorporating Fmoc-AEEP-OH. The results showed that peptides containing this compound could form stable nanostructures, which have potential applications in drug delivery and tissue engineering. These self-assembled structures exhibited favorable biocompatibility and could be utilized to deliver therapeutic agents more effectively .

Comparative Analysis of Biological Activity

| Property | This compound | Other Amino Acids |

|---|---|---|

| Molecular Weight | 399.44 g/mol | Varies |

| Solubility | High (due to PEG spacer) | Varies |

| Peptide Synthesis Utility | High | Moderate |

| Targeting Capability | Effective for tumor markers | Limited |

| Self-Assembly Potential | High | Low |

Propiedades

IUPAC Name |

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLFJJLRVOHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679823 | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850312-72-0, 872679-70-4 | |

| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.